molecular formula C20H18F3N3OS B2962118 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone CAS No. 1396874-43-3

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone

Cat. No.: B2962118
CAS No.: 1396874-43-3
M. Wt: 405.44
InChI Key: RRJUCFWGWADMEJ-UHFFFAOYSA-N
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Description

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone features a dihydroisoquinoline moiety linked via an ethanone bridge to a methyl-substituted benzo[d]thiazole ring with a trifluoromethyl group. The dihydroisoquinoline scaffold is prevalent in CNS-targeting drugs due to its ability to penetrate the blood-brain barrier, while the benzo[d]thiazole ring often enhances binding affinity to enzymatic targets like kinases. The trifluoromethyl group contributes to metabolic stability and electronic modulation, making this compound a promising candidate for therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-25(12-17(27)26-10-9-13-5-2-3-6-14(13)11-26)19-24-18-15(20(21,22)23)7-4-8-16(18)28-19/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJUCFWGWADMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C2C1)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound features a complex structure that combines a dihydroisoquinoline moiety with a benzo[d]thiazole derivative. This unique combination is believed to contribute to its diverse biological activities.

Structural Formula

C18H16F3N3S(Molecular Weight 381 40 g mol)\text{C}_{18}\text{H}_{16}\text{F}_3\text{N}_3\text{S}\quad (\text{Molecular Weight 381 40 g mol})

Anticancer Properties

Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance, derivatives of 3,4-dihydroisoquinoline have shown potent inhibition against various cancer cell lines.

CompoundCell LineIC50 (µM)
1MCF-70.096
2A5490.11
3HeLa0.34

These findings suggest that the compound may interact with key signaling pathways involved in tumor growth and proliferation, particularly through inhibition of the mTOR pathway, which is crucial for cancer cell survival and growth .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dihydroisoquinoline scaffold may modulate important receptors or enzymes involved in cell signaling pathways. For example, compounds with similar structures have been shown to act as inhibitors of phosphoinositide-3-kinase (PI3K) and mTOR , both of which are pivotal in cancer biology .

Neuroprotective Effects

Additionally, some derivatives of this compound have been studied for their neuroprotective properties. They may offer potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Study 1: In Vitro Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated an IC50 value of approximately 0.096 µM , indicating potent cytotoxicity against these cell lines .

Study 2: Mechanistic Insights into Anticancer Activity

Another research effort focused on elucidating the mechanism of action for similar compounds. It was found that they could inhibit the mTORC1 signaling pathway with an IC50 value as low as 0.06 nM , showcasing their potential as effective anticancer agents .

Comparison with Similar Compounds

Compound 4e: (3,4-Dihydroisoquinolin-2(1H)-yl)(6-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzo[d]thiazol-2-yl)methanone

  • Key Features: Dual dihydroisoquinoline groups connected via a propoxy linker to the benzothiazole.
  • Molecular Weight : 460.2 (m/z).
  • Dual dihydroisoquinoline groups may enhance CNS penetration but could increase metabolic clearance.

CAS 1396807-39-8: 2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

  • Key Features : Chlorine substituent on the benzothiazole instead of trifluoromethyl.
  • Molecular Weight : 371.8.
  • Comparison :
    • The chlorine atom provides moderate electron-withdrawing effects, whereas the trifluoromethyl group in the target compound offers stronger electronegativity and lipophilicity.
    • Reduced metabolic stability compared to the trifluoromethyl analog.
  • Activity: Not specified, but similar methylamino linkage suggests comparable binding modes.

2-{[4-Allyl-5-(2-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

  • Key Features : Triazole-thioether replaces benzothiazole.
  • Molecular Weight : 420.531.
  • Allyl and methoxyphenyl groups increase steric bulk, possibly hindering target engagement.
  • Activity: Not reported, but sulfanyl groups may influence solubility.

1-(4-Chlorophenyl)-2-[[4-Phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

  • Key Features: Quinoline and chlorophenyl substituents.
  • Molecular Weight : 471.96.
  • Higher molecular weight may compromise drug-likeness (Lipinski’s rules).
  • Activity : Likely targets differ due to heterocyclic variation.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C20H19F3N4OS 428.45 (est.) Trifluoromethyl, methylamino High metabolic stability, rigid
Compound 4e C28H26N4O2S 460.2 Dual dihydroisoquinoline, propoxy Extended linker, multitarget potential
CAS 1396807-39-8 C19H18ClN3OS 371.9 Chlorine, methylamino Moderate electron-withdrawing
Triazole-thioether C23H24N4O2S 420.531 Triazole, allyl, methoxyphenyl Altered π-π interactions
Quinoline-triazole C26H18ClN3O2S 471.96 Quinoline, chlorophenyl Potential intercalation activity

Research Findings and Implications

Electronic Effects : The trifluoromethyl group in the target compound enhances metabolic stability and binding affinity compared to chlorine analogs.

Molecular Rigidity: Direct ethanone linkage improves docking accuracy (per Glide scoring ) compared to flexible linkers (e.g., propoxy in Compound 4e).

Bioavailability : Lower molecular weight (~428 vs 460–471 in analogs) suggests better compliance with drug-likeness criteria.

Synthetic Feasibility : Target compound’s synthesis likely involves fewer steps than analogs with complex linkers or multiple heterocycles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone, and how can intermediates be characterized?

  • Methodology : A multi-step approach is typically employed. First, synthesize the dihydroisoquinoline core via condensation of anthranilic acid derivatives with carbonyl compounds, as seen in analogous syntheses . The benzo[d]thiazole moiety can be prepared by cyclizing substituted thioureas with α-bromo ketones . Coupling these intermediates via nucleophilic substitution or amidation requires anhydrous conditions and catalysts like DMF or acetic acid. Characterization of intermediates should include 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regiochemistry and purity .

Q. How can researchers confirm the molecular structure of this compound and resolve spectral data contradictions?

  • Methodology : Use a combination of spectral techniques:

  • NMR : Compare experimental 1H^1H-NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw) to identify discrepancies in aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, distinguishing between isobaric species .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol or DMSO and analyze diffraction patterns .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

  • Methodology : Prioritize target-specific assays based on structural analogs. For example:

  • Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC50_{50} values to quantify potency .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering conflicting data in scale-up synthesis?

  • Methodology :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, refluxing in ethanol vs. acetonitrile may improve yields of the benzo[d]thiazole intermediate .
  • Purity Control : Monitor byproducts via TLC or HPLC. Recrystallize crude products from ethanol/water mixtures to remove unreacted starting materials .
  • Catalyst Optimization : Replace traditional acid catalysts (e.g., acetic acid) with Lewis acids like ZnCl2_2 to enhance regioselectivity .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on the dihydroisoquinoline and benzo[d]thiazole moieties?

  • Methodology :

  • Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups at the 4-position of the benzo[d]thiazole .
  • QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent properties (Hammett σ, logP) with bioactivity. Validate models with leave-one-out cross-validation .
  • Docking Studies : Dock derivatives into target protein active sites (e.g., M. tuberculosis enoyl-ACP reductase) to predict binding affinity trends .

Q. How should researchers address contradictory results in biological assays (e.g., high in vitro activity but low efficacy in animal models)?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. Poor bioavailability may explain in vivo discrepancies .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products. For example, hydrolysis of the ethanone bridge could generate inactive metabolites .
  • Dose-Response Refinement : Test higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) to overcome solubility limitations .

Q. What computational methods are recommended for elucidating the mechanism of action of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to prioritize synthetic targets .
  • Pathway Analysis : Use KEGG or Reactome to map affected biological pathways based on transcriptomic data from treated cell lines .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at 4°C if degradation occurs above 25°C .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS .

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